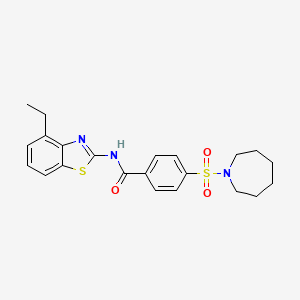

4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Description

4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 4-ethyl-substituted benzothiazole moiety linked to a sulfonylated azepane ring. Its molecular formula is C₂₃H₂₂N₄O₃S₃ (molecular weight: 498.63 g/mol) . The compound's structure combines a benzothiazole core—known for bioactivity in medicinal chemistry—with a seven-membered azepane sulfonyl group, which may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-2-16-8-7-9-19-20(16)23-22(29-19)24-21(26)17-10-12-18(13-11-17)30(27,28)25-14-5-3-4-6-15-25/h7-13H,2-6,14-15H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKZNFKCIKBFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.

Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and the sulfonylated azepane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions could target the amide bond or the sulfonyl group.

Substitution: The benzamide moiety may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles under various conditions (acidic, basic, or neutral) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The target compound’s azepane sulfonyl group (7-membered ring) may confer better solubility compared to piperidine sulfonyl (6-membered, Compound 2D216) due to reduced ring strain and increased flexibility . Sulfonamide-containing analogues (e.g., 2D216, phenoxyphenyl derivative ) are associated with enhanced biological activity in screening studies, particularly in NF-κB signaling pathways .

Fluorinated analogues (e.g., ) exhibit stronger electronegative interactions, which could enhance target binding affinity but reduce metabolic clearance .

Biological Activity Trends :

- Thiazole-based analogues (e.g., 2D216) with dimethylphenyl substituents show higher steric hindrance, which may limit binding to certain targets compared to the target compound’s benzothiazole scaffold .

- Imidazole-substituted benzamides (e.g., ) demonstrate antibacterial activity but lack the sulfonyl group, reducing solubility and bioavailability compared to the target compound .

Physicochemical and Crystallographic Comparisons

- Synthetic Yields : While direct yield data for the target compound are unavailable, ultrasonic irradiation methods for analogous benzamide derivatives (e.g., ) improve reaction efficiency (e.g., 85% yield in 2 hours vs. 72% in 8 hours via reflux), suggesting scalable synthesis routes for the target compound .

Biological Activity

4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzamides. This compound exhibits potential biological activity, making it a candidate for various pharmaceutical applications. The unique structural features of this compound, including the azepane ring and benzothiazole moiety, suggest diverse mechanisms of action that warrant detailed exploration.

Chemical Structure and Synthesis

The chemical structure of 4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can be represented as follows:

Synthesis Overview

The synthesis typically involves several key steps:

- Formation of the Benzothiazole Moiety : Achieved through cyclization reactions.

- Introduction of the Azepane Ring : Via nucleophilic substitution.

- Sulfonylation : Using sulfonyl chlorides under basic conditions.

- Amidation : Final formation of the amide bond between components.

This multi-step synthesis is crucial for obtaining the desired purity and yield necessary for biological testing.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby preventing substrate interaction.

- Receptor Modulation : Acting as a ligand for various receptors, influencing downstream signaling pathways.

Anticancer Activity

Studies on benzamide derivatives have shown promising anticancer properties. For instance:

- Compounds with similar structural motifs have been evaluated for their cytotoxic effects against cancer cell lines such as A375 melanoma cells .

Antimicrobial Properties

Benzothiazole-containing compounds have been noted for their antimicrobial activity:

- Research indicates that modifications in the benzothiazole structure can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Data

While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

Toxicity and Safety Profile

The safety profile of new compounds is critical in drug development. Preliminary studies on related benzamide derivatives have shown varying levels of toxicity, with some compounds classified as low-toxicity based on zebrafish embryo assays . Further toxicological assessments are necessary to establish the safety parameters for 4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 4-(azepane-1-sulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential sulfonylation and amidation steps. First, the azepane sulfonyl group is introduced via sulfonylation of a benzamide precursor under anhydrous conditions using a chlorinated solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. The 4-ethylbenzothiazole amine is then coupled to the sulfonylated intermediate via a carbodiimide-mediated amidation (e.g., DCC/DMAP in THF, 24–48 hours at room temperature). Reaction optimization focuses on solvent polarity, stoichiometric ratios, and temperature control to achieve yields >75% .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are essential for confirming molecular weight and functional groups. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). X-ray crystallography may resolve ambiguities in stereochemistry or sulfonamide conformation, while IR spectroscopy validates sulfonyl (S=O, ~1350 cm) and benzothiazole (C=N, ~1600 cm) groups .

Q. What are the primary biological targets of benzothiazole-sulfonamide hybrids, and how are preliminary assays designed?

- Methodological Answer : Similar compounds target enzymes like DNA gyrase (bacteria) and dihydroorotase (eukaryotes). Initial screening uses in vitro enzyme inhibition assays (e.g., fluorescence polarization for DNA gyrase) at 10–100 µM concentrations. Cell-based assays (e.g., MIC determination against S. aureus or cytotoxicity in cancer cell lines) follow, with IC values compared to reference inhibitors like ciprofloxacin or doxorubicin .

Advanced Research Questions

Q. How can contradictory activity data between enzyme inhibition and cellular assays be resolved?

- Methodological Answer : Discrepancies often arise from poor cellular permeability or off-target effects. Strategies include:

- Permeability enhancement : LogP optimization via substituent modification (e.g., replacing ethyl with trifluoromethyl groups) .

- Target engagement profiling : Cellular thermal shift assays (CETSA) confirm intracellular target binding .

- Metabolomic profiling : LC-MS/MS identifies metabolites that may deactivate the compound .

Q. What strategies improve selectivity for fungal CYP51 over human homologs in structural analogs?

- Methodological Answer : Crystal structures of fungal CYP51 (e.g., Aspergillus fumigatus) reveal a narrower active site than human CYP51. Docking studies guide substitutions:

- Hydrophobic interactions : Bulky substituents (e.g., 4-ethylbenzothiazole) exploit fungal-specific hydrophobic pockets.

- H-bonding : Azepane sulfonyl groups align with fungal heme propionate residues, reducing human off-target binding. In silico free-energy calculations (e.g., MM-GBSA) prioritize candidates with >10-fold selectivity .

Q. How do reaction conditions influence regioselectivity during sulfonylation of the benzamide core?

- Methodological Answer : Regioselectivity is controlled by:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor sulfonylation at the para position due to stabilized transition states.

- Catalysis : Lewis acids (e.g., ZnCl) direct sulfonyl group addition via coordination with the benzamide carbonyl.

- Temperature : Lower temperatures (0–5°C) suppress kinetic byproducts. Reaction progress is monitored via TLC (silica, ethyl acetate/hexane) .

Key Considerations for Experimental Design

- Counterion effects : Hydrochloride salts (e.g., in ) enhance solubility for in vivo studies but may alter crystallization behavior.

- Stability assays : Monitor hydrolytic degradation of the sulfonamide group in PBS (pH 7.4) over 48 hours .

- Crystallographic validation : Co-crystallization with target enzymes (e.g., CYP51) resolves binding modes and guides lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.